molecular formula C4H12ClNS B6590057 (2S)-1-(methylsulfanyl)propan-2-amine hydrochloride CAS No. 216236-34-9

(2S)-1-(methylsulfanyl)propan-2-amine hydrochloride

Cat. No.: B6590057
CAS No.: 216236-34-9
M. Wt: 141.7
InChI Key:
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Description

(2S)-1-(methylsulfanyl)propan-2-amine hydrochloride is a chemical compound with a molecular formula of C4H12ClNS. It is a derivative of propan-2-amine, where a methylsulfanyl group is attached to the second carbon atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(methylsulfanyl)propan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (2S)-propan-2-amine.

    Methylsulfanyl Group Introduction: A methylsulfanyl group is introduced to the second carbon atom of the propan-2-amine through a nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

    Large-scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.

    Controlled Environment: Maintaining a controlled environment to ensure consistent reaction conditions.

    Purification: Employing purification techniques such as crystallization or distillation to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: (2S)-1-(methylsulfanyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the parent amine.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Nucleophiles such as alkyl halides or thiols are used for substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: The parent amine, (2S)-propan-2-amine.

    Substitution Products: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(2S)-1-(methylsulfanyl)propan-2-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-1-(methylsulfanyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methylsulfanyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

    (2S)-propan-2-amine: The parent compound without the methylsulfanyl group.

    (2S)-1-(ethylsulfanyl)propan-2-amine: A similar compound with an ethylsulfanyl group instead of a methylsulfanyl group.

    (2S)-1-(methylsulfanyl)butan-2-amine: A compound with a butan-2-amine backbone instead of propan-2-amine.

Comparison:

    Uniqueness: The presence of the methylsulfanyl group in (2S)-1-(methylsulfanyl)propan-2-amine hydrochloride imparts unique chemical properties, such as increased lipophilicity and specific reactivity patterns.

    Binding Affinity: The methylsulfanyl group can enhance binding affinity to certain molecular targets compared to similar compounds without this group.

    Reactivity: The compound’s reactivity in oxidation, reduction, and substitution reactions may differ from similar compounds due to the presence of the methylsulfanyl group.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-1-(methylsulfanyl)propan-2-amine hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-bromo-1-(methylsulfanyl)propane", "Ammonia", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Preparation of 2-bromo-1-(methylsulfanyl)propane by reacting 2-bromopropane with sodium methyl mercaptide in methanol.", "Step 2: Conversion of 2-bromo-1-(methylsulfanyl)propane to 1-(methylsulfanyl)propan-2-amine by reacting with ammonia in methanol.", "Step 3: Formation of (2S)-1-(methylsulfanyl)propan-2-amine hydrochloride by reacting 1-(methylsulfanyl)propan-2-amine with hydrochloric acid in diethyl ether." ] }

CAS No.

216236-34-9

Molecular Formula

C4H12ClNS

Molecular Weight

141.7

Purity

95

Origin of Product

United States

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